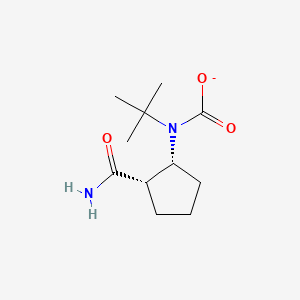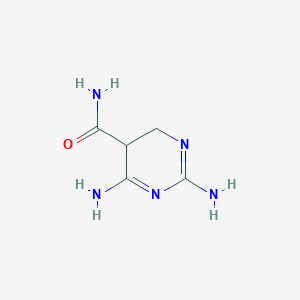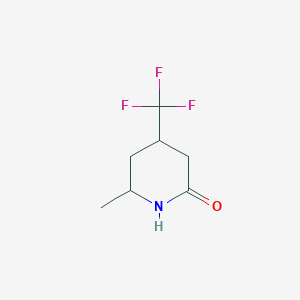
tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) es un compuesto químico con la fórmula molecular C14H20N2O2. Se caracteriza por la presencia de un grupo tert-butilo unido a una unidad carbamato, que a su vez está conectado a un anillo ciclopentil. Este compuesto es de interés en varios campos de la química y la biología debido a sus características estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) normalmente implica la reacción de carbamato de tert-butilo con un derivado de ciclopentil adecuado bajo condiciones controladas. Un método común implica el uso de reacciones de acoplamiento cruzado catalizadas por paladio, donde el carbamato de tert-butilo reacciona con haluros de arilo en presencia de una base como el carbonato de cesio en un disolvente como el 1,4-dioxano .
Métodos de producción industrial
La producción industrial de Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) puede implicar sistemas de microrreactores de flujo continuo, que ofrecen mayor eficiencia y sostenibilidad en comparación con los procesos por lotes tradicionales. Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y menores residuos .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el hidroperóxido de tert-butilo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) incluyen catalizadores de paladio, carbonato de cesio e hidroperóxido de tert-butilo. Las condiciones de reacción generalmente implican temperaturas moderadas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de carbamato de tert-butilo con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden introducir varios sustituyentes en el anillo ciclopentil .
Aplicaciones Científicas De Investigación
El Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador de estas dianas, modulando su actividad e influyendo en diversas vías bioquímicas. El mecanismo exacto depende de la aplicación específica y de la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) incluyen:
- Carbamato de tert-butilo ((1R,2S)-2-hidroxi-1,2-difeniletil)
- Carbamato de tert-butilo ((1R,2S)-2-etinilciclopentil)
- Carbamato de tert-butilo ((1R,2S)-2-(4-nitrofenil)ciclopentil)
Singularidad
La singularidad del Carbamato de tert-butilrel-((1R,2S)-2-carbamoilciclopentil) reside en su configuración estructural específica, que confiere reactividad y selectividad distintas en reacciones químicas.
Propiedades
Fórmula molecular |
C11H19N2O3- |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
N-tert-butyl-N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)13(10(15)16)8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,15,16)/p-1/t7-,8+/m0/s1 |
Clave InChI |
DHHSVQGPMIBDAM-JGVFFNPUSA-M |
SMILES isomérico |
CC(C)(C)N([C@@H]1CCC[C@@H]1C(=O)N)C(=O)[O-] |
SMILES canónico |
CC(C)(C)N(C1CCCC1C(=O)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide](/img/structure/B12346205.png)
![(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide](/img/structure/B12346209.png)

![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)
![N-(4-methylcyclohexyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346234.png)
![6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12346240.png)
![3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid](/img/structure/B12346242.png)
![1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione](/img/structure/B12346244.png)
![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12346250.png)

![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346260.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346283.png)
![2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)
